C217H360N68O60S10
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Overview
Description
The compound “C217H360N68O60S10” is a synthetic peptide composed of multiple amino acids. This peptide is characterized by the presence of several lysine, cysteine, and other amino acid residues, which contribute to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is added in a specific order, with deprotection steps in between to remove protecting groups and allow for the next amino acid to be added.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve automated peptide synthesizers, which can efficiently carry out the SPPS process. These machines are capable of handling large-scale peptide synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of a more stable structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to ensure selective reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from cysteine residues.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
This peptide has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The peptide exerts its effects through interactions with specific molecular targets, such as proteins or receptors. The presence of multiple lysine and cysteine residues allows for strong binding interactions, which can modulate the activity of target molecules. The formation of disulfide bonds can also stabilize the peptide’s structure, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **C217H360N68O60S10"
- **this compound
Uniqueness
The uniqueness of this peptide lies in its specific sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This structural feature can significantly impact the peptide’s stability and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
145017-83-0 |
---|---|
Molecular Formula |
C217H360N68O60S10 |
Molecular Weight |
5202 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(1R,1aS,4S,7R,10S,13S,16S,22S,25S,28R,31S,34R,39R,42S,48S,57S,60S,63R,66S,72S,75S,78S,81S,84S,87R,92R,95S)-87-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-60,78-bis(4-aminobutyl)-25-(2-amino-2-oxoethyl)-4,13,84-tris[(2S)-butan-2-yl]-1a,66,95-tris(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-75-(carboxymethyl)-22,48-bis[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-57-(1H-indol-3-ylmethyl)-81-methyl-16-(2-methylsulfanylethyl)-2,2a,5,5a,8,11,12a,14,17,20,23,26,29,32,41,47,50,53,56,59,62,65,68,71,74,77,80,83,86,93,96,99-dotriacontaoxo-8a,9a,14a,15a,36,37,89,90-octathia-a,3,3a,6,6a,9,11a,12,15,18,21,24,27,30,33,40,46,49,52,55,58,61,64,67,70,73,76,79,82,85,94,97-dotriacontazapentacyclo[61.43.4.47,28.239,92.042,46]hexadecahectane-34-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C217H360N68O60S10/c1-21-111(11)168-206(337)247-115(15)174(305)254-128(48-28-34-70-219)185(316)268-144(89-167(303)304)193(324)266-141(86-119-59-61-121(289)62-60-119)181(312)246-94-159(293)250-127(55-41-77-236-216(230)231)183(314)271-147-101-349-348-100-146-202(333)283-171(114(14)24-4)209(340)277-152-106-354-350-102-148(274-192(323)143(88-156(225)290)269-210(341)172(117(17)287)278-164(298)98-244-179(310)135(67-81-346-19)262-207(338)170(113(13)23-3)281-195(326)145(99-286)270-200(152)331)198(329)260-134(64-66-166(301)302)189(320)272-150(199(330)264-137(52-32-38-74-223)211(342)284-79-43-57-154(284)204(335)261-132(56-42-78-237-217(232)233)187(318)265-140(85-110(9)10)194(325)280-169(112(12)22-2)208(339)263-136(68-82-347-20)190(321)259-133(63-65-165(299)300)178(309)243-95-160(294)251-138(83-108(5)6)180(311)245-96-161(295)252-139(84-109(7)8)191(322)248-116(16)213(344)345)104-352-353-105-151(276-205(336)155-58-44-80-285(155)212(343)173(118(18)288)279-163(297)92-239-157(291)91-240-182(313)142(87-120-90-238-124-47-26-25-45-122(120)124)267-186(317)130(258-197(147)328)50-30-36-72-221)201(332)275-149(196(327)256-126(54-40-76-235-215(228)229)177(308)242-93-158(292)249-125(53-39-75-234-214(226)227)176(307)241-97-162(296)253-146)103-351-355-107-153(203(334)282-168)273-188(319)131(51-31-37-73-222)257-184(315)129(49-29-35-71-220)255-175(306)123(224)46-27-33-69-218/h25-26,45,47,59-62,90,108-118,123,125-155,168-173,238,286-289H,21-24,27-44,46,48-58,63-89,91-107,218-224H2,1-20H3,(H2,225,290)(H,239,291)(H,240,313)(H,241,307)(H,242,308)(H,243,309)(H,244,310)(H,245,311)(H,246,312)(H,247,337)(H,248,322)(H,249,292)(H,250,293)(H,251,294)(H,252,295)(H,253,296)(H,254,305)(H,255,306)(H,256,327)(H,257,315)(H,258,328)(H,259,321)(H,260,329)(H,261,335)(H,262,338)(H,263,339)(H,264,330)(H,265,318)(H,266,324)(H,267,317)(H,268,316)(H,269,341)(H,270,331)(H,271,314)(H,272,320)(H,273,319)(H,274,323)(H,275,332)(H,276,336)(H,277,340)(H,278,298)(H,279,297)(H,280,325)(H,281,326)(H,282,334)(H,283,333)(H,299,300)(H,301,302)(H,303,304)(H,344,345)(H4,226,227,234)(H4,228,229,235)(H4,230,231,236)(H4,232,233,237)/t111-,112-,113-,114-,115-,116-,117+,118+,123-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,168-,169-,170-,171-,172-,173-/m0/s1 |
InChI Key |
NVVFOMZVLALQKT-JYRRICCISA-N |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC4=O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N3)C(C)O)CC6=CNC7=CC=CC=C76)CCCCN)CCCNC(=N)N)CC8=CC=C(C=C8)O)CC(=O)O)CCCCN)C)C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)N9CCCC9C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)C(C)CC)CCSC)C(C)O)CC(=O)N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)CNC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC4=O)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N3)[C@@H](C)O)CC6=CNC7=CC=CC=C76)CCCCN)CCCNC(=N)N)CC8=CC=C(C=C8)O)CC(=O)O)CCCCN)C)[C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)CCC(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)[C@@H](C)CC)CCSC)[C@@H](C)O)CC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC4=O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N3)C(C)O)CC6=CNC7=CC=CC=C76)CCCCN)CCCNC(=N)N)CC8=CC=C(C=C8)O)CC(=O)O)CCCCN)C)C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)N9CCCC9C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)C(C)CC)CCSC)C(C)O)CC(=O)N |
Origin of Product |
United States |
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